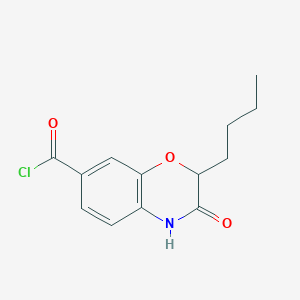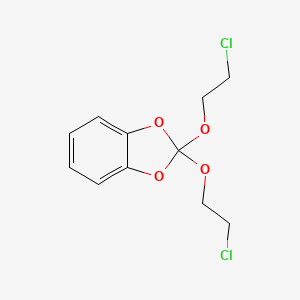
2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by its butyl group at the 2-position, a keto group at the 3-position, and a carbonyl chloride group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride typically involves the reaction of 2-aminophenols with 2-bromoalkanoates. The process begins with the O-alkylation of 2-aminophenols using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form an acyclic intermediate. This intermediate then undergoes an intermolecular amidation reaction to yield the desired benzoxazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl chloride group under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Hydroxylated benzoxazine derivatives.
Substitution: Substituted benzoxazine compounds with various functional groups.
Scientific Research Applications
2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5-carboxylate
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methylcarbamate
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
Uniqueness
2-Butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group and carbonyl chloride group differentiates it from other benzoxazine derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
61545-85-5 |
|---|---|
Molecular Formula |
C13H14ClNO3 |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-butyl-3-oxo-4H-1,4-benzoxazine-7-carbonyl chloride |
InChI |
InChI=1S/C13H14ClNO3/c1-2-3-4-10-13(17)15-9-6-5-8(12(14)16)7-11(9)18-10/h5-7,10H,2-4H2,1H3,(H,15,17) |
InChI Key |
GYPDHFXRQMZCGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14588342.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]aniline](/img/structure/B14588346.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-alanine](/img/structure/B14588364.png)


![Triethyl[4-(trimethylstannyl)butyl]stannane](/img/structure/B14588394.png)

![N-{2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]phenyl}acetamide](/img/structure/B14588404.png)




![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 3,7-dimethyl-](/img/structure/B14588426.png)

